molecular formula C22H16ClN3O3 B5975638 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B5975638
M. Wt: 405.8 g/mol
InChI Key: XIWLYZICPCHHOI-UHFFFAOYSA-N
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Description

2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid and an amine.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Attachment of Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group is attached through a condensation reaction with pyridine-4-carboxaldehyde.

    Final Cyclization and Amide Formation: The final step involves cyclization and formation of the amide bond to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
  • 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
  • 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-5-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Uniqueness

The uniqueness of 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity. The position of the pyridin-4-ylmethyl group, in particular, plays a crucial role in its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1,3-dioxo-N-(pyridin-4-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c23-19-4-2-1-3-16(19)13-26-21(28)17-6-5-15(11-18(17)22(26)29)20(27)25-12-14-7-9-24-10-8-14/h1-11H,12-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWLYZICPCHHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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